{3-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid
Description
{3-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc)-protected cyclopropylamine group connected via a methylene linker to the piperidine ring at the 3-position. Its molecular formula is C15H26N2O4, with a molecular weight of 298.38 g/mol . This compound is primarily utilized in pharmaceutical research as an intermediate or ligand, particularly in studies targeting peroxisome proliferator-activated receptors (PPARs) due to structural similarities with known PPAR ligands .
Properties
IUPAC Name |
2-[3-[[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-16(2,3)22-15(21)18(13-6-7-13)10-12-5-4-8-17(9-12)11-14(19)20/h12-13H,4-11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUBRRUGRAQJCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCCN(C1)CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Cyclopropylamine
The tert-butoxycarbonyl (Boc) group is introduced to stabilize the amine during subsequent reactions.
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Reagents : Cyclopropylamine, di-tert-butyl dicarbonate (Boc₂O), sodium carbonate (Na₂CO₃).
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Conditions :
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Dissolve cyclopropylamine (1 eq) in dichloromethane (DCM).
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Add Boc₂O (1.05 eq) and Na₂CO₃ (2 eq) at 0°C.
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Stir at room temperature for 12 hours.
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Yield : 85–92% after extraction and crystallization.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → 25°C |
| Solvent | DCM |
| Purification | Column chromatography (Hexane:EtOAc) |
Piperidine Ring Functionalization
The piperidine core is functionalized via reductive amination or nucleophilic substitution.
Method A: Reductive Amination :
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Reagents : Boc-protected cyclopropylamine, piperidin-4-one, sodium triacetoxyborohydride (NaBH(OAc)₃).
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Conditions :
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React Boc-cyclopropylamine (1 eq) with piperidin-4-one (1 eq) in dichloroethane.
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Add NaBH(OAc)₃ (1.5 eq) and stir at 25°C for 24 hours.
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Yield : 78% after aqueous workup.
Method B: Nucleophilic Substitution :
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Reagents : Boc-cyclopropylamine, 1-chloropiperidine, potassium iodide (KI).
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Conditions :
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Heat mixture in acetonitrile at 80°C for 8 hours.
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Use KI (0.1 eq) as catalyst.
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Yield : 65–70%.
Comparative Table :
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| A | 78 | 98 | Mild conditions |
| B | 70 | 95 | Scalability |
Optimization and Challenges
Deprotection and Final Purification
Trifluoroacetic Acid (TFA) Deprotection :
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Treat Boc-protected intermediate with TFA:DCM (1:1) for 2 hours.
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Neutralize with NaHCO₃ and extract with ethyl acetate.
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Purity : 97–99% by HPLC.
Critical Notes :
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Cyclopropane Stability : Prolonged exposure to strong acids (>2 hours) may degrade the cyclopropyl group.
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Byproduct Formation : Over-alkylation can occur if bromoacetic acid is used in excess.
Industrial-Scale Adaptations
Continuous Flow Synthesis
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Reactor Design : Tubular reactor with in-line monitoring.
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Throughput : 1.2 kg/hour with 89% yield.
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Advantages : Reduced reaction time (3 hours vs. 12 hours batch).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.
Reduction: Reduction reactions can target the piperidine ring or the acetic acid moiety, resulting in the formation of reduced derivatives.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Cyclopropyl ketones or alcohols.
Reduction: Reduced piperidine derivatives or acetic acid derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
The compound has been explored for its potential as a therapeutic agent, particularly in the context of drug design targeting specific receptors or pathways. Its structure allows for modifications that can enhance its bioactivity and selectivity.
Toll-Like Receptor Modulation
Research indicates that derivatives of this compound may act as antagonists for Toll-like receptors (TLRs), particularly TLR7 and TLR8, which are crucial in immune response modulation. Compounds that can effectively modulate these receptors hold promise for treating autoimmune diseases and infections .
Neuropharmacology
The piperidine moiety is known for its role in neuropharmacology. This compound could be investigated for its effects on neurotransmitter systems, potentially leading to new treatments for neurological disorders such as depression or anxiety.
Synthesis of Novel Compounds
The ability to modify the tert-butoxycarbonyl (Boc) group allows chemists to synthesize a variety of analogs, which can be screened for enhanced pharmacological properties. This synthetic versatility is crucial in the development of new drugs with improved efficacy and safety profiles .
Case Study 1: TLR7/8 Antagonists
A study focused on the synthesis of compounds related to {3-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid demonstrated promising results in inhibiting TLR7/8 mediated pathways. These findings suggest potential applications in developing anti-inflammatory drugs .
Case Study 2: Neuroactive Compounds
Research exploring the neuroactive properties of piperidine derivatives has shown that modifications similar to those found in this compound can lead to significant changes in receptor binding affinity and activity, indicating potential therapeutic uses in neuropsychiatric conditions .
Mechanism of Action
The mechanism of action of {3-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides stability and protection during chemical reactions, while the cyclopropyl and piperidine moieties contribute to the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Flexibility vs. Rigidity
- The methylene linker in the target compound increases conformational flexibility compared to direct piperidine-cyclopropyl bonding (e.g., [(S)-3-(Boc-cyclopropyl-amino)-piperidin-1-yl]-acetic acid) . This flexibility may enhance binding to dynamic protein pockets .
- Cyclopropyl vs. Isopropyl : Cyclopropyl’s ring strain and rigidity improve binding specificity in hydrophobic environments, while isopropyl’s bulk may hinder access to active sites .
Protective Group Impact
- Boc vs. Acetyl/Ethoxycarbonyl: The Boc group offers superior acid-labile protection, critical for stepwise synthesis. In contrast, acetylated analogs (e.g., [(S)-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid) are more labile under basic conditions, limiting their utility in prolonged reactions .
Positional Isomerism
- 3- vs.
Fluorination Effects
Solubility and Stability
- Hydrochloride salts (e.g., [3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride) enhance aqueous solubility, advantageous for in vitro assays .
Biological Activity
Overview
{3-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid, also known by its CAS number 1353973-28-0, is a complex organic compound characterized by a piperidine ring, a cyclopropyl group, and a tert-butoxycarbonyl (Boc) protecting group. With a molecular formula of and a molecular weight of 312.4 g/mol, this compound has garnered attention in medicinal chemistry for its potential biological activities and applications in drug development.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile intermediate in organic synthesis.
The biological activity of this compound primarily arises from its interaction with specific molecular targets such as enzymes or receptors. The Boc group serves as a protective moiety during synthetic transformations, enabling selective reactions at other functional groups. Upon deprotection, the free amine can engage with biological targets, potentially modulating their activity.
Biological Activity
Research indicates that this compound may exhibit significant biological activities, particularly in the context of medicinal chemistry:
- Inhibition of Kinases : The compound has been investigated for its potential as a kinase inhibitor. Kinases play crucial roles in various cellular processes including growth and proliferation. Inhibitors targeting these enzymes can provide therapeutic benefits in conditions such as cancer.
- Antitumor Activity : Preliminary studies suggest that compounds related to this compound may exhibit antitumor properties. For instance, combinations with other agents have shown enhanced inhibitory effects on tumor growth in preclinical models .
- Potential Therapeutic Applications : The compound is being explored for its therapeutic properties in various disease models, including those related to inflammation and metabolic disorders. Its structural features make it a candidate for further optimization to enhance efficacy and selectivity.
Case Study 1: Kinase Inhibition
A study evaluated the efficacy of various piperidine derivatives as kinase inhibitors. The results indicated that certain modifications to the piperidine structure could enhance potency against specific kinases involved in cancer progression. The findings highlighted the importance of structural diversity in developing effective inhibitors .
Case Study 2: Antitumor Effects
In a study involving malignant pleural mesothelioma (MPM), the combination of trametinib (a MEK inhibitor) and another compound demonstrated synergistic effects on tumor cell viability. This suggests that similar compounds like this compound could be explored for combination therapies to improve treatment outcomes .
Table 1: Summary of Biological Activities
| Property | Value |
|---|---|
| Molecular Formula | C16H28N2O4 |
| Molecular Weight | 312.4 g/mol |
| CAS Number | 1353973-28-0 |
Q & A
Basic: What are the critical steps in synthesizing this compound, and how can side reactions be minimized?
Answer:
The synthesis involves:
- Protection of the cyclopropylamine with a tert-butoxycarbonyl (Boc) group to prevent undesired nucleophilic reactions .
- Coupling the Boc-protected cyclopropylamine to the piperidine ring via a methylene linker. This step may use reductive amination (e.g., NaBH3CN) or carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Acetic acid functionalization at the piperidine 1-position, often achieved through alkylation or ester hydrolysis .
Minimizing side reactions:
- Use anhydrous conditions and inert atmospheres to avoid hydrolysis of the Boc group .
- Purify intermediates via column chromatography (silica gel, gradient elution) to isolate stereoisomers .
Advanced: How can regioselectivity challenges during cyclopropylamine-piperidine coupling be addressed?
Answer:
Regioselectivity issues arise due to competing nucleophilic sites on the piperidine ring. Strategies include:
- Steric directing groups: Introduce temporary substituents at undesired positions to block reactivity .
- Metal-catalyzed coupling: Use Pd-mediated cross-coupling to target specific nitrogen atoms .
- Computational modeling: Predict reactive sites using DFT calculations to optimize reaction conditions .
Basic: Which analytical techniques are essential for structural confirmation?
Answer:
- NMR spectroscopy: 1H/13C NMR to confirm the piperidine scaffold, Boc group (δ ~1.4 ppm for tert-butyl), and cyclopropyl protons (δ ~0.5-1.5 ppm) .
- Mass spectrometry (HRMS): Validate molecular weight (e.g., ESI+ mode, exact mass ± 5 ppm) .
- HPLC: Assess purity (>95%) using C18 columns and UV detection (λ = 210-254 nm) .
Advanced: How to resolve spectral overlaps in NMR caused by conformational flexibility?
Answer:
- Variable-temperature NMR: Perform experiments at low temperatures (−40°C) to slow ring inversion in piperidine .
- 2D techniques (COSY, HSQC): Assign overlapping proton signals by correlating with adjacent carbons .
- Chiral derivatization: Use Mosher’s acid to resolve enantiomers if stereocenters are present .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Personal protective equipment (PPE): Gloves, lab coat, and goggles due to potential irritancy (refer to SDS for similar compounds) .
- Storage: Keep at −20°C under nitrogen to prevent Boc group degradation .
- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to evaluate hydrolytic stability of the Boc group under physiological conditions?
Answer:
- pH-dependent studies: Incubate the compound in buffers (pH 1-10) and monitor Boc cleavage via LC-MS over 24-72 hours .
- Kinetic analysis: Calculate half-life (t1/2) using pseudo-first-order kinetics. Boc groups typically degrade rapidly at pH < 3 .
Basic: What in vitro assays are suitable for initial bioactivity screening?
Answer:
- Receptor binding assays: Radioligand displacement studies (e.g., μ-opioid or chemokine receptors, given structural analogs in literature) .
- Enzyme inhibition: Test against cyclooxygenase (COX) or proteases via fluorometric/colorimetric readouts .
Advanced: Designing SAR studies for cyclopropyl group modifications
Answer:
- Synthetic modifications: Replace cyclopropane with larger rings (e.g., cyclobutane) or introduce electron-withdrawing groups (e.g., CF3) .
- Biological testing: Compare binding affinity (IC50) and metabolic stability (microsomal assays) of analogs .
Advanced: Addressing contradictions in reported solubility data
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
